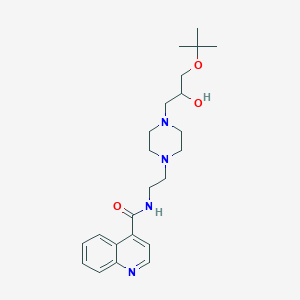
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide is a molecule with potential applications in medicinal chemistry
Mecanismo De Acción
Target of Action
The primary target of this compound is the Fibroblast Activation Protein (FAP) . FAP is a proline selective serine protease that is overexpressed in tumor stroma and in lesions of many other diseases that are characterized by tissue remodeling .
Mode of Action
The compound acts as a potent FAP-inhibitor, with low nanomolar FAP-affinity and high selectivity toward related enzymes such as prolyl oligopeptidase (PREP) and the dipeptidyl-peptidases (DPPs): DPP4, DPP8/9, and DPP2 . It inhibits the enzymatic activity of FAP, thereby disrupting the biochemical processes that rely on FAP.
Biochemical Pathways
The inhibition of FAP affects the biochemical pathways involved in tissue remodeling. This can have downstream effects on the growth and proliferation of tumor cells, as FAP is often overexpressed in the stroma of various types of tumors .
Result of Action
The inhibition of FAP by this compound can potentially disrupt the growth and proliferation of tumor cells, given the role of FAP in tumor stroma . This could lead to a reduction in tumor size and potentially improve patient outcomes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide typically involves a multi-step process. One possible route starts with the preparation of the quinoline-4-carboxylic acid derivative, followed by its coupling with the piperazine derivative. The tert-butoxy protecting group is introduced to the hydroxyl group to prevent unwanted reactions during the synthesis. Reaction conditions such as solvent choice, temperature, and pH are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound might involve large-scale synthesis using batch reactors. The use of automated systems and continuous flow reactors could improve efficiency and scalability. Optimizing reaction parameters and purification processes ensures consistency in quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide can undergo various types of reactions:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Lithium aluminium hydride or borane.
Substitution Conditions: : Acidic or basic environments, often using solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted piperazine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide is studied for its unique structure and reactivity. It serves as a model compound in understanding the behavior of carboxamides and piperazine-containing molecules.
Biology and Medicine
Biologically, this compound might exhibit pharmacological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development. It could be explored for its potential therapeutic effects in treating diseases like cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Comparación Con Compuestos Similares
Compared to other carboxamides and piperazine-containing compounds, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide is unique in its combination of functional groups. Similar compounds include:
N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide
N-(2-(4-(3-(methoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide
These compounds share structural similarities but differ in the substituents on the piperazine ring or the protecting groups used. The unique structure of this compound might confer distinct biological activities and chemical reactivity, setting it apart from its analogs.
Propiedades
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-23(2,3)30-17-18(28)16-27-14-12-26(13-15-27)11-10-25-22(29)20-8-9-24-21-7-5-4-6-19(20)21/h4-9,18,28H,10-17H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFCSTWGWZVLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=NC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
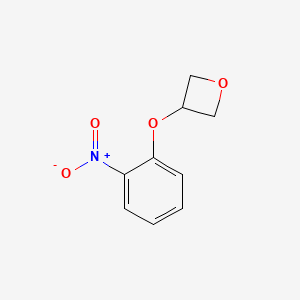
![(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2747294.png)
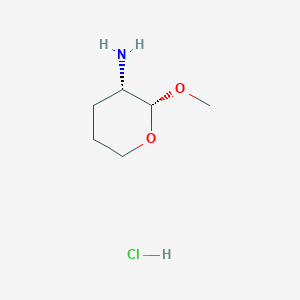
![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol](/img/new.no-structure.jpg)
![methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate](/img/structure/B2747299.png)
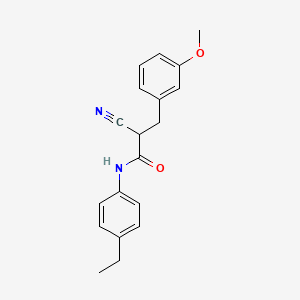
![N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2747302.png)
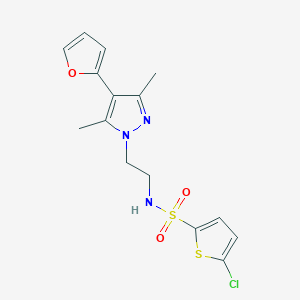
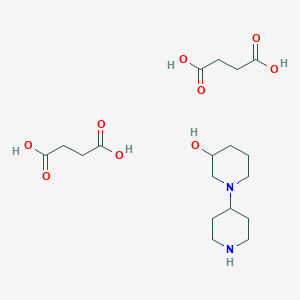
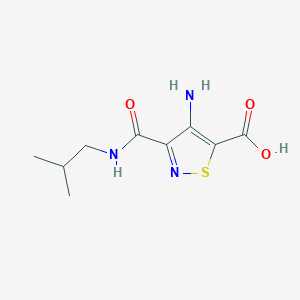
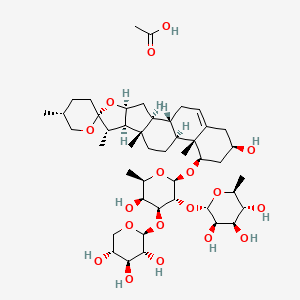
![1-(4-bromophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea](/img/structure/B2747310.png)
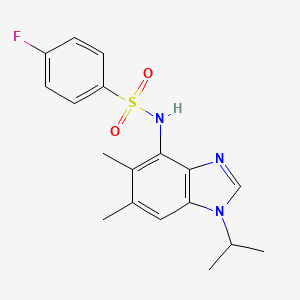
![2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one](/img/structure/B2747312.png)
